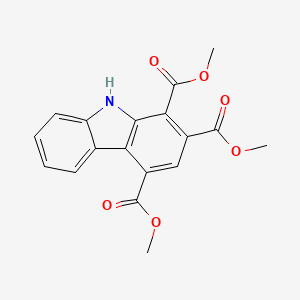

Trimethyl 9H-carbazole-1,2,4-tricarboxylate

Description

Properties

CAS No. |

37914-15-1 |

|---|---|

Molecular Formula |

C18H15NO6 |

Molecular Weight |

341.3 g/mol |

IUPAC Name |

trimethyl 9H-carbazole-1,2,4-tricarboxylate |

InChI |

InChI=1S/C18H15NO6/c1-23-16(20)10-8-11(17(21)24-2)14(18(22)25-3)15-13(10)9-6-4-5-7-12(9)19-15/h4-8,19H,1-3H3 |

InChI Key |

NFBYZCGJZHWMRJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=C(C2=C1C3=CC=CC=C3N2)C(=O)OC)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Procedure Example (Inferred from Related Compounds)

Although direct detailed synthetic procedures for Trimethyl 9H-carbazole-1,2,4-tricarboxylate are scarce, a plausible synthetic route can be constructed based on the literature on carbazole derivatives:

Starting Material: 9H-carbazole

Selective Bromination: Use N-bromosuccinimide in dichloromethane to obtain 1,2,4-tribromo-9H-carbazole. Control of regioselectivity may require silica or other additives.

Cyanation: Treat the tribromo derivative with cuprous cyanide in N-methylpyrrolidone at elevated temperature (around 200°C) to replace bromides with cyano groups.

Hydrolysis: Hydrolyze the tricyano compound under acidic conditions to yield 1,2,4-tricarboxylic acid derivative of 9H-carbazole.

Esterification: Reflux the tricarboxylic acid with excess methanol and catalytic sulfuric acid to form the trimethyl ester.

Purification: Recrystallization from suitable solvents such as acetonitrile or heptane to obtain pure Trimethyl 9H-carbazole-1,2,4-tricarboxylate.

Analytical and Characterization Data

- Melting Points: Related carbazole derivatives show melting points ranging from 170°C to over 210°C depending on substitution pattern.

- NMR Spectroscopy: Proton NMR typically shows aromatic signals between δ 7.0–8.5 ppm, with ester methyl protons around δ 3.5–4.0 ppm.

- IR Spectroscopy: Characteristic ester carbonyl stretching bands near 1735 cm⁻¹ and carbazole N–H stretching near 3400 cm⁻¹.

- Mass Spectrometry: Molecular ion peaks consistent with carbazole tricarboxylate esters confirm molecular weight.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Halogenation → Cyanation → Hydrolysis → Esterification | NBS, CuCN, acid/base hydrolysis, methanol/sulfuric acid | Established, high-yielding for intermediates | Multi-step, high temperature for cyanation |

| Transition Metal-Catalyzed C–H Activation | Rh(III) or Ir(III) catalysts, diazomalonate or cyclopropanols | Direct functionalization, regioselective | Requires expensive catalysts, optimization needed |

| Sulfonyl chloride/azide/phosphine derivatives (related carbazole modifications) | Chloro sulfonic acid, sodium azide, phosphines | Useful for other carbazole derivatives | Not directly applicable to tricarboxylates |

Chemical Reactions Analysis

Types of Reactions

9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The aromatic ring of the carbazole moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives of the carbazole ring.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Trimethyl 9H-carbazole-1,2,4-tricarboxylate has shown promising antimicrobial properties. Studies have indicated that carbazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds functionalized at specific positions on the carbazole scaffold have demonstrated enhanced antibacterial effects against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications can optimize efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Potential

Carbazole derivatives are recognized for their antitumor activities. Research has highlighted that Trimethyl 9H-carbazole-1,2,4-tricarboxylate may act as a precursor for developing novel anticancer agents. Its structural features allow it to interact with biological targets involved in tumor growth and proliferation. In vitro studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines .

Material Science Applications

Hole Transporting Materials (HTMs)

Trimethyl 9H-carbazole-1,2,4-tricarboxylate is being explored as a component in hole transporting materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). The compound's electron-donating properties enhance the efficiency of charge transport within these devices. Research indicates that incorporating carbazole-based HTMs can lead to improved thermal stability and device performance .

Fluorescent Sensors

Recent studies have investigated the use of Trimethyl 9H-carbazole-1,2,4-tricarboxylate in developing fluorescent sensors for detecting acidic environments. The compound exhibits unique fluorescence properties that can be tuned through chemical modification, making it suitable for applications in environmental monitoring and chemical sensing .

Case Studies

| Study | Findings | Applications |

|---|---|---|

| Shaikh et al. (2020) | Developed novel carbazole-based conjugates with significant antimicrobial activity against MRSA and other strains. | Antimicrobial agents in pharmaceuticals. |

| Lu et al. (2019) | Synthesized star-shaped carbazole HTMs achieving a power conversion efficiency (PCE) of up to 18.87% in PSCs. | Enhancing solar cell technology. |

| Park et al. (2020) | Investigated the antifungal potential of carbazole derivatives against pathogenic fungi with promising results. | Antifungal treatments in medicine. |

Mechanism of Action

The mechanism of action of 9H-Carbazole-1,2,4-tricarboxylic acid trimethyl ester is primarily based on its ability to interact with various molecular targets. The ester groups can undergo hydrolysis to release the active carboxylic acid forms, which can then participate in biochemical pathways. The carbazole moiety can intercalate with DNA, potentially disrupting cellular processes and leading to biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of trimethyl 9H-carbazole-1,2,4-tricarboxylate, comparisons are drawn with structurally or functionally related tricarboxylate esters and heterocyclic systems. Key compounds include:

Trimethyl (1E)-But-1-ene-1,2,4-Tricarboxylate (Trans-Homoaconitate, 1a)

- Structure : Linear unsaturated tricarboxylate with ester groups at positions 1, 2, and 4 .

- Synthesis: Prepared via transesterification or saponification reactions using potassium trimethylsilanolate in anhydrous diethyl ether .

- Spectroscopy :

- Elemental Analysis : Matches theoretical values (C: 52.14%, H: 5.93%) .

- Key Differences : Unlike the carbazole derivative, this compound lacks aromatic rigidity and nitrogen heteroatoms, resulting in lower thermal stability and distinct reactivity in electrophilic substitutions.

Trimethyl 5-Bromobenzene-1,2,4-Tricarboxylate (CAS 13124-85-1)

- Structure : Benzene ring substituted with three methyl esters and a bromine atom .

- Synthesis : Likely via Friedel-Crafts or nucleophilic aromatic substitution.

- Spectroscopy :

- Applications : Used as a halogenated intermediate in cross-coupling reactions, unlike carbazole derivatives often employed in optoelectronics .

Trimethyl l-Alkyl-5-(p-Biphenyl)-Δ³-Pyrroline-2,3,4-Tricarboxylate

- Structure : Pyrroline core with ester groups and biphenyl substituents .

- Synthesis : Derived from aziridines and dimethyl acetylenedicarboxylate under reflux .

- Spectroscopy :

Data Tables

Table 1: Structural and Spectroscopic Comparison

Table 2: Elemental Analysis

| Compound | Theoretical (C%) | Found (C%) | Theoretical (H%) | Found (H%) |

|---|---|---|---|---|

| Trimethyl trans-homoaconitate (1a) | 52.17 | 52.14 | 6.09 | 5.93 |

| Trimethyl 5-bromobenzene-1,2,4-tricarboxylate | ~35.0* | N/A | ~2.5* | N/A |

*Estimated based on molecular formula C₁₂H₁₁BrO₆.

Biological Activity

Trimethyl 9H-carbazole-1,2,4-tricarboxylate is a derivative of carbazole, a compound known for its diverse biological activities. Recent studies have highlighted its potential in various pharmacological applications, including antimicrobial and antitumor properties. This article reviews the biological activities associated with Trimethyl 9H-carbazole-1,2,4-tricarboxylate, supported by data tables and case studies.

Chemical Structure

The chemical structure of Trimethyl 9H-carbazole-1,2,4-tricarboxylate is characterized by a carbazole core with three carboxylate groups at positions 1, 2, and 4. This configuration is crucial for its biological activity.

Antimicrobial Activity

Trimethyl 9H-carbazole-1,2,4-tricarboxylate has shown significant antimicrobial effects against various bacteria and fungi.

- Minimum Inhibitory Concentration (MIC) values for different strains are summarized in the table below:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 64 |

| Candida albicans | 64 |

| Aspergillus flavus | 64 |

These results indicate that while the compound is effective against Gram-positive bacteria like S. aureus, it exhibits higher resistance in Gram-negative strains such as E. coli and P. aeruginosa .

Antitumor Activity

The antitumor potential of Trimethyl 9H-carbazole-1,2,4-tricarboxylate has also been investigated. In vitro studies have demonstrated its efficacy against several cancer cell lines.

- IC50 Values for various cancer cell lines are presented in the following table:

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 (lung carcinoma) | 5.9 |

| C6 (glioma) | 25.7 |

| HepG2 (hepatocellular carcinoma) | 0.6–100 |

These findings suggest that Trimethyl 9H-carbazole-1,2,4-tricarboxylate has promising antitumor activity, particularly against lung and liver cancer cells .

The biological activity of Trimethyl 9H-carbazole-1,2,4-tricarboxylate is attributed to several mechanisms:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Antitumor Mechanism : It induces apoptosis in cancer cells through the activation of caspases and inhibition of topoisomerase II activity .

Case Studies

Several case studies have highlighted the therapeutic potential of Trimethyl 9H-carbazole-1,2,4-tricarboxylate:

- Study on Antimicrobial Efficacy : A study demonstrated that this compound significantly inhibited the growth of S. aureus at concentrations as low as 16 µg/mL. The research emphasized its potential as a lead compound for developing new antibacterial agents .

- Antitumor Research : Another investigation focused on the cytotoxic effects against A549 lung carcinoma cells. The study reported an IC50 value of 5.9 µg/mL, indicating strong antitumor activity and suggesting further exploration for cancer treatment applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Trimethyl 9H-carbazole-1,2,4-tricarboxylate, and how can reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclization of tricarboxylate esters under basic conditions. For example, sodium methoxide in methanol at 60°C has been used to cyclize trimethyl butene-tricarboxylate derivatives with yields >85% . Catalyst choice (e.g., tetrabutylammonium bromide, TBAB) and solvent systems (e.g., toluene/water biphasic) are critical for regioselectivity and minimizing side reactions in carbazole functionalization . Recrystallization from ethanol or methanol is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on methine proton coupling constants (e.g., ) to identify stereochemistry. Long-range couplings (45–70 Hz) in -NMR indicate A³-pyrroline structures, as observed in related tricarboxylate derivatives .

- IR : Carboxylate ester C=O stretches (~1705–1775 cm⁻¹) confirm esterification .

- Elemental Analysis : Validate purity (>98%) and stoichiometry, particularly for detecting trace solvents or unreacted precursors .

Advanced Research Questions

Q. How can researchers resolve structural ambiguities arising from overlapping signals in NMR spectra of Trimethyl 9H-carbazole-1,2,4-tricarboxylate derivatives?

- Methodology :

- Use decoupling experiments to isolate coupled protons (e.g., C₄H and C₅H in pyrroline systems) .

- Compare experimental data with computational predictions (DFT calculations) for chemical shifts and coupling constants.

- Employ X-ray crystallography to unambiguously assign configurations, as demonstrated for 9-(4-methoxyphenyl)-9H-carbazole derivatives .

Q. What strategies optimize regioselectivity in functionalizing the carbazole moiety without degrading the tricarboxylate ester groups?

- Methodology :

- Use protecting groups (e.g., tert-butyl esters) for carboxylates during electrophilic substitution on the carbazole ring.

- Low-temperature reactions (<0°C) in anhydrous DMF or THF minimize ester hydrolysis.

- Catalytic systems : Pd/Cu-mediated cross-coupling reactions preserve ester integrity, as shown in analogous carbazole syntheses .

Q. How do reaction conditions influence cis/trans isomerism in Trimethyl 9H-carbazole-1,2,4-tricarboxylate derivatives, and how can isomers be differentiated?

- Methodology :

- Solvent polarity affects isomer ratios; polar aprotic solvents (e.g., DMF) favor trans-isomers due to steric effects .

- Chromatographic separation : Use silica gel columns with gradient elution (hexane/ethyl acetate) to resolve cis/trans pairs .

- VT-NMR : Variable-temperature studies reveal dynamic isomerization barriers via coalescence phenomena .

Q. What are the stability limitations of this compound under varying pH and temperature conditions, and how should storage protocols be designed?

- Methodology :

- pH stability : Avoid strong bases (pH >10) to prevent ester hydrolysis. Stability in acidic conditions (pH 3–6) is confirmed for similar tricarboxylates .

- Thermal stability : Decomposition occurs >150°C; store at –20°C under inert gas (N₂/Ar) to prevent oxidation .

- Light sensitivity : Carbazole derivatives are prone to photodegradation; use amber vials for long-term storage .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound across studies?

- Methodology :

- Cross-validate purity using HPLC-MS to detect polymorphic forms or solvates.

- Replicate synthesis protocols exactly, noting solvent grades and heating rates, which can affect crystallization .

- Consult crystallographic databases (e.g., CCDC) to compare unit cell parameters with published structures .

Q. What experimental controls are essential when assessing the catalytic activity of derivatives in materials science applications?

- Methodology :

- Include blank reactions (no catalyst) and reference catalysts (e.g., Ru(bpy)₃²⁺ for photophysical studies).

- Quantify quantum yields using integrating sphere methods to compare fluorescence efficiency with literature values .

- Monitor ester group stability via in situ IR during catalytic cycles to rule out decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.